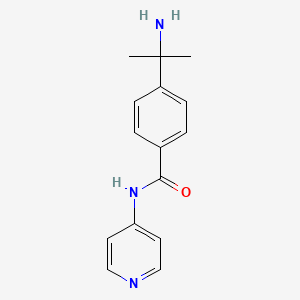

4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide

CAS No.: 745770-80-3

Cat. No.: VC16790901

Molecular Formula: C15H17N3O

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 745770-80-3 |

|---|---|

| Molecular Formula | C15H17N3O |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 4-(2-aminopropan-2-yl)-N-pyridin-4-ylbenzamide |

| Standard InChI | InChI=1S/C15H17N3O/c1-15(2,16)12-5-3-11(4-6-12)14(19)18-13-7-9-17-10-8-13/h3-10H,16H2,1-2H3,(H,17,18,19) |

| Standard InChI Key | UOOTTYGTUGJABE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide reflects its core structure:

-

A benzamide backbone (C₆H₅CONH-) substituted at the para position with a 2-amino-2-propanyl group [(CH₃)₂C(NH₂)-].

-

The amide nitrogen is bonded to a 4-pyridinyl group (C₅H₄N).

Molecular Formula: C₁₅H₁₆N₃O

Molecular Weight: 254.31 g/mol (calculated from atomic masses).

Structural Characterization

The compound’s structure (Fig. 1) combines aromatic and aliphatic components:

-

Benzene ring: Provides a planar aromatic system for hydrophobic interactions.

-

Amide linkage: Enhances hydrogen-bonding capacity with biological targets.

-

4-Pyridinyl group: Introduces basicity and potential for π-π stacking.

-

2-Amino-2-propanyl substituent: A branched tertiary amine that may influence solubility and membrane permeability .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide is documented, analogous benzamide derivatives are typically synthesized via:

-

Amide Coupling:

-

Protection-Deprotection Strategies:

Crystallographic Data

Although the crystal structure of this specific compound remains unresolved, related benzamides exhibit monoclinic systems with hydrogen-bonded networks. For instance, 2-amino-N-(4-methoxyphenyl)benzamide (C₁₄H₁₄N₂O₂) crystallizes in space group P2₁/n with a = 13.5536 Å and β = 100.448° . Similar lattice parameters may apply to the target compound.

Physicochemical Properties

Pharmacological Profile and Mechanisms

Hypothesized Biological Targets

The structural resemblance to histone deacetylase (HDAC) inhibitors (e.g., N-(2-amino-4-pyridyl)benzamide derivatives) suggests potential epigenetic modulation activity . Key interactions may include:

-

Zinc-binding motifs: The amide carbonyl could chelate Zn²⁺ in HDAC active sites.

-

Hydrophobic interactions: The 2-amino-2-propanyl group may occupy enzyme pockets critical for substrate recognition .

Antiproliferative Activity

While direct evidence is lacking, HDAC inhibitors with similar substituents demonstrate:

-

IC₅₀ values: 0.1–10 μM against leukemia cell lines (e.g., HL-60) .

-

Apoptosis induction: Via upregulation of pro-apoptotic genes (e.g., BAX, FAS) .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop scalable routes with improved yields.

-

Target Validation: Screen against HDAC isoforms (e.g., HDAC1, HDAC6) and kinase families.

-

ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume